SERT Inhibition: Moderate Potency with a 2.3-Fold Lower IC50 Than Fluoxetine
[3-(3-Bromophenyl)propyl](ethyl)amine inhibits human SERT with an IC50 of 350 nM [1]. This value is 2.3-fold higher (less potent) than fluoxetine, which exhibits an IC50 of 150 nM under comparable HEK293 assay conditions [2]. The compound is approximately 9.7-fold less potent than venlafaxine (SERT IC50 = 36 nM) [3] and 58-fold less potent than (S)-venlafaxine (SERT IC50 = 6 nM) [4].
| Evidence Dimension | Inhibition of serotonin reuptake at human SERT |
|---|---|
| Target Compound Data | IC50 = 350 nM |
| Comparator Or Baseline | Fluoxetine IC50 = 150 nM; Venlafaxine IC50 = 36 nM; (S)-Venlafaxine IC50 = 6 nM |
| Quantified Difference | 2.3-fold less potent vs. fluoxetine; 9.7-fold less potent vs. venlafaxine; 58-fold less potent vs. (S)-venlafaxine |
| Conditions | Human SERT expressed in HEK293 cells; neurotransmitter uptake assay |
Why This Matters
Procurement for SERT-focused studies requires awareness that this compound provides moderate serotonin reuptake inhibition, offering a distinct potency window relative to high-potency SSRIs, which may be advantageous for experiments requiring partial SERT engagement without maximal inhibition.
- [1] BindingDB. BDBM50373397 (CHEMBL257809): [3-(3-Bromophenyl)propyl](ethyl)amine SERT IC50 = 350 nM in HEK293 cells. View Source
- [2] BindingDB. BDBM30130: Fluoxetine SERT IC50 = 150 nM in HEK293 cells. View Source
- [3] BindingDB. BDBM82071: Venlafaxine SERT IC50 = 36 nM in HEK293 cells. View Source
- [4] BindingDB. BDBM50400815: (S)-Venlafaxine SERT IC50 = 6 nM in HEK293 cells. View Source
